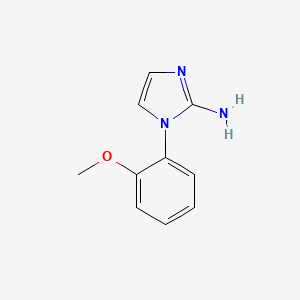
1-(2-メトキシフェニル)-1H-イミダゾール-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “1-(2-Methoxyphenyl)-1H-imidazol-2-amine” has been reported in the literature. For instance, the synthesis of piperazine derivatives, which are structurally similar, has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts . Another study reported an improved route to urapidil, a drug used for the treatment of hypertension, from 1-(2-methoxyphenyl)piperazine and oxetane .科学的研究の応用
リーシュマニア殺傷活性
背景: リーシュマニア症は、リーシュマニア属によって引き起こされる寄生虫病です。現在の化学療法には、副作用や耐性などの限界があります。化合物8は、リーシュマニア症の治療薬として有望な候補として登場しました。
結果:- インビトロ活性: 化合物8は、リーシュマニア・メキシカナに対してマイクロモル範囲のIC50値を示しました。 また、組換えL. メキシカナアルギナーゼ活性の68.27%を阻害しました .
将来の方向性
The future research directions for “1-(2-Methoxyphenyl)-1H-imidazol-2-amine” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicine or other fields could be explored .
作用機序
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
The exact mode of action of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine is currently unknown. Related compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This suggests that 1-(2-Methoxyphenyl)-1H-imidazol-2-amine might interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
Related compounds have been found to affect glutathione metabolism , suggesting that this compound might have a similar effect.
Pharmacokinetics
Related compounds have been found to have a biexponential decline in blood concentrations, with a mean initial half-life of 36 minutes and a terminal half-life of 231 minutes . The total blood clearance was 158.3 ml/min, and the volume of distribution was 5.2 liters . These properties could potentially influence the bioavailability of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine.
Result of Action
Related compounds have been found to induce changes such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . These changes suggest that 1-(2-Methoxyphenyl)-1H-imidazol-2-amine might have similar effects on cells.
Action Environment
It’s worth noting that the synthesis of related compounds has been found to be influenced by factors such as the choice of solvent and the presence of catalysts .
特性
IUPAC Name |
1-(2-methoxyphenyl)imidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-8(9)13-7-6-12-10(13)11/h2-7H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIPGDNIIRFIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
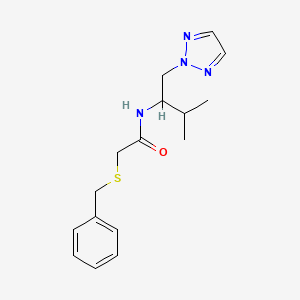
![1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2417072.png)
![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)
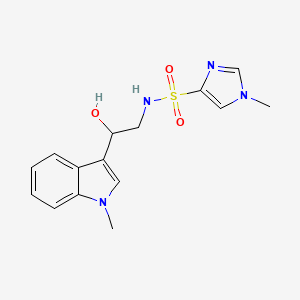
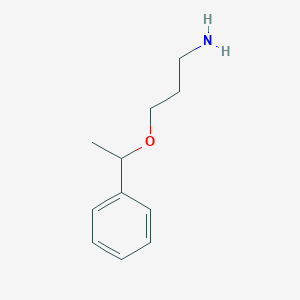
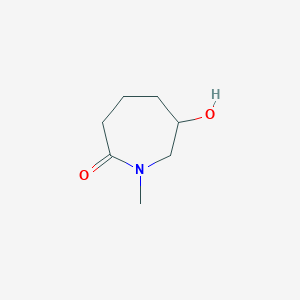
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)

![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)
methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)
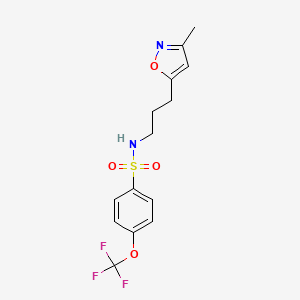
![methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)
